molecular formula C10H12BrN B2944170 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1339444-84-6

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2944170
CAS No.: 1339444-84-6
M. Wt: 226.117
InChI Key: ZKJLUSRXAJZBBM-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a bromine atom at position 5 and a methyl group at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJLUSRXAJZBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339444-84-6
Record name 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at 100°C to yield tetrahydroisoquinoline derivatives . Another approach involves the use of aldehydes instead of dimethoxymethane to produce substituted tetrahydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Table 1: Substitution Reactions of 5-Br-3-Me-THIQ

Reaction Type Reagents/Conditions Product Yield Source
Nucleophilic substitutionKNH₂, NH₃(l), −33°C5-Amino-3-methyl-THIQ72%
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane, 80°C5-Aryl-3-methyl-THIQ65–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, t-BuONa, 100°C5-(N-Alkylamino)-3-methyl-THIQ58%

Key Findings :

  • Suzuki coupling with aryl boronic acids enables efficient aryl group introduction at position 5, critical for pharmaceutical intermediates .

  • Radical pathways are excluded in SNAr, as demonstrated by inertness under O₂-free conditions .

Oxidation Reactions

Oxidation targets the tetrahydroisoquinoline core, converting it to dihydro- or fully aromatic systems.

Table 2: Oxidation Pathways

Oxidizing Agent Conditions Product Application Source
KMnO₄H₂O, 25°C5-Bromo-3-methyl-isoquinolin-1-oneNeuroprotective agent precursor
K₃[Fe(CN)₆]KOH, H₂O/dioxane, RT1-Oxo derivativeSynthetic intermediate
O₂ (catalytic CuCl)DMF, 120°C5-Bromo-3-methyl-isoquinolineLigand in coordination chemistry

Mechanistic Insight :

  • Ferricyanide-mediated oxidation proceeds via a hydroxide ion radical pathway, generating ketone intermediates .

  • MnO₄⁻ oxidation follows a stepwise dehydrogenation mechanism, confirmed by LC/MS monitoring.

Reduction Reactions

Selective reduction of the tetrahydroisoquinoline ring or bromine substituent is achievable under controlled conditions.

Table 3: Reduction Methods

Reducing Agent Conditions Product Selectivity Source
LiAlH₄THF, 0°C → RT3-Methyl-THIQ (debrominated)Complete Br removal
H₂ (Pd/C)MeOH, 50 psi, 80°C5-Bromo-3-methyl-dihydroisoquinolinePartial ring saturation

Applications :

  • LiAlH₄ reduction produces debrominated analogs for structure-activity relationship (SAR) studies.

  • Catalytic hydrogenation retains bromine while saturating the ring, useful in alkaloid synthesis .

Ring-Forming Reactions

The THIQ scaffold participates in cyclization reactions to construct polycyclic systems.

Table 4: Cyclization Strategies

Reaction Reagents/Conditions Product Yield Source
Bischler-NapieralskiPOCl₃, toluene, reflux5-Bromo-3-methyl-β-carboline41%
Pictet-SpenglerHCl, formaldehyde, RT5-Bromo-3-methyl-1,2,3,4-tetrahydro-β-carboline63%

Mechanistic Notes :

  • Bischler-Napieralski cyclization involves imine formation followed by electrophilic aromatic substitution .

  • Acid catalysis in Pictet-Spengler reactions enhances electrophilicity at the α-carbon .

Functional Group Interconversion

The methyl group at position 3 and nitrogen atom undergo targeted modifications.

Table 5: Functionalization Reactions

Reaction Reagents Product Utility Source
N-AlkylationMeI, K₂CO₃, DMFN-Methyl-5-Br-3-Me-THIQEnhanced lipophilicity
EsterificationAcCl, pyridine3-(Acetoxymethyl)-5-Br-THIQProdrug development

Highlights :

  • N-Alkylation improves blood-brain barrier penetration in CNS-targeted drugs .

  • Ester derivatives serve as hydrolyzable prodrugs with tunable release profiles.

Scientific Research Applications

Scientific Research Applications

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in organic synthesis and medicinal chemistry. Derivatives of this compound are explored for potential pharmacological activities, including anti-cancer properties and effects on neurotransmitter systems. Research continues to explore its application in developing new therapeutic agents targeting various diseases.

Synthesis and Reactions
this compound can be sourced from chemical databases like PubChem and BenchChem, which provide information about its chemical properties and synthesis methods. The synthesis typically involves bromination reactions.

Mechanism of Action
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methyl group influence its binding affinity and specificity towards these targets.

Related Compounds and Their Applications

While a specific study solely focused on this compound was not identified in the provided papers, its close structural analogues, particularly 3-methyl-1,2,3,4-tetrahydroisoquinolines, have been extensively studied for their potential.

Studies on tetrahydroisoquinolines, including 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, show diverse biological activities, with potential effects against various pathogens and neurodegenerative disorders. The unique substitution pattern of 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline may contribute to its specific interactions with biological targets, making it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives are known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to various biological effects, including modulation of neurotransmitter levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Structure : Bromo at position 5, dimethyl at position 3.
  • Molecular Formula : C₁₁H₁₅BrClN.
  • The hydrochloride salt enhances solubility in polar solvents .
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
  • Structure : Methyl at position 2, nitro at position 8.
  • Molecular Formula : C₁₀H₁₁BrN₂O₂.
  • Key Differences : The nitro group (electron-withdrawing) at position 8 may alter electronic distribution, affecting interactions with biological targets. This compound’s safety profile (LD₅₀ data unavailable) contrasts with derivatives showing higher toxicity in antitumor studies .
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
  • Structure : Methyl at position 1 (CAS 1176414-91-7).
  • Key Differences : The methyl group at position 1 may influence nitrogen basicity and conformational flexibility, impacting binding to enzymes or receptors compared to the 3-methyl isomer .

Halogenated Derivatives

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
  • Structure : Bromo at position 5, chloro at position 5.
  • Molecular Formula : C₉H₉BrClN.
  • Key Differences : Dual halogenation increases molecular weight (246.53 g/mol) and lipophilicity. Safety data (H302, H315, H319) indicate moderate toxicity, emphasizing the need for careful handling .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • Structure : Fluoro at position 8, methyl at position 2.
  • Molecular Formula : C₁₀H₁₁BrFN.
  • This derivative’s physicochemical properties (e.g., molar mass 244.1 g/mol) suggest applications in drug design .

Functionalized Derivatives

N-Boc-5-Bromo-1,2,3,4-tetrahydroisoquinoline
  • Structure : Boc-protected nitrogen.
  • Molecular Formula: C₁₄H₁₇BrNO₂.
  • Key Differences : The Boc group stabilizes the amine during synthetic workflows, making this derivative a preferred intermediate in multi-step syntheses .
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • Structure : Methoxy at position 4.
  • Molecular Formula: C₁₀H₁₂BrNO.
  • This derivative’s synthesis routes are well-documented .

Comparison with Natural Isoquinoline Alkaloids

Alkaloids from Mucuna pruriens

  • Example: L-3-carboxy-1,2,3,4-tetrahydroisoquinoline.
  • Key Differences : Natural analogs often feature carboxyl or hydroxyl groups, enhancing water solubility. These compounds are rich in L-dopa, a precursor to dopamine, whereas synthetic bromo-methyl derivatives lack this neuroactive moiety .

Alkaloids from Peumus boldus

  • Example : Reticuline (6,7-dihydroxy substitution).
  • Key Differences : Hydroxyl groups in reticuline enable hydrogen bonding with cholinesterases (e.g., HuBuChE inhibition), whereas bromo-methyl derivatives are more lipophilic and may target different enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-3-methyl-1,2,3,4-THIQ 5-Br, 3-CH₃ C₁₀H₁₂BrN 226.12 Synthetic intermediate, unknown bioactivity
5-Bromo-4,4-dimethyl-1,2,3,4-THIQ HCl 5-Br, 4,4-(CH₃)₂ C₁₁H₁₅BrClN 284.60 Enhanced solubility (HCl salt)
5-Bromo-8-nitro-2-methyl-1,2,3,4-THIQ 5-Br, 2-CH₃, 8-NO₂ C₁₀H₁₁BrN₂O₂ 287.12 Electron-withdrawing nitro group
N-Boc-5-Bromo-1,2,3,4-THIQ 5-Br, N-Boc C₁₄H₁₇BrNO₂ 318.20 Amine protection in synthesis

Biological Activity

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a chiral organic compound belonging to the tetrahydroisoquinoline family. Its unique structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position, contributes to its potential biological activities. This compound has gained attention for its diverse pharmacological properties, including effects against various pathogens and neurodegenerative disorders.

  • Molecular Formula : C11H12BrN
  • Molar Mass : 226.11 g/mol
  • Structure : The compound features a bicyclic structure formed by a fused benzene ring and a nitrogen-containing ring, which influences its reactivity and biological interactions due to electronic and steric effects.

Biological Activities

Research indicates that tetrahydroisoquinolines, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that THIQ analogs can inhibit the proliferation of cancer cell lines. For instance, compounds related to THIQ have demonstrated significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.08 μg/mL to 0.61 μg/mL .
    • A study highlighted the effectiveness of various substituted tetrahydroisoquinolines in targeting specific cancer pathways, indicating that modifications to the THIQ structure could enhance anticancer efficacy .
  • Neuroprotective Effects :
    • THIQ derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. Their ability to interact with neurotransmitter receptors suggests potential therapeutic applications in conditions like Alzheimer's disease .
  • Antimicrobial Properties :
    • The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that:

  • The presence of the bromine atom significantly influences its biological activity by altering electronic properties.
  • Modifications at different positions on the THIQ scaffold can lead to varying degrees of biological activity against specific targets.

Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 ValuesReference
AnticancerMCF-70.08 μg/mL
AnticancerMDA-MB-2310.61 μg/mL
NeuroprotectiveNeurodegenerative ModelsNot specified
AntimicrobialVarious PathogensVariable

Case Study: Anticancer Activity

A study conducted on several THIQ derivatives demonstrated their ability to inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

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